molecular formula C9H7BrOS B1311466 (5-Bromo-3-benzo[b]thienyl)methanol CAS No. 852180-52-0

(5-Bromo-3-benzo[b]thienyl)methanol

Cat. No. B1311466
CAS RN: 852180-52-0
M. Wt: 243.12 g/mol
InChI Key: MYIMGJBVLBPXGC-UHFFFAOYSA-N
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Description

“(5-Bromo-3-benzo[b]thienyl)methanol” is a chemical compound with the linear formula C9H7BrOS . It has a molecular weight of 243.12 . This compound is used for research and development purposes .


Molecular Structure Analysis

The IUPAC name of this compound is (5-bromo-1-benzothien-3-yl)methanol . The InChI code is 1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 .


Physical And Chemical Properties Analysis

“(5-Bromo-3-benzo[b]thienyl)methanol” has a molecular weight of 243.12 . The other physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has demonstrated the utility of brominated benzothiophenes, related to (5-Bromo-3-benzo[b]thienyl)methanol, in the synthesis of biologically active compounds. A notable study by Akbaba et al. (2010) reported the total synthesis of a natural product starting from a methoxymethyl-substituted aryl methyl ether, highlighting a methodological advancement in synthetic organic chemistry which could have implications for derivatives of (5-Bromo-3-benzo[b]thienyl)methanol as well (Akbaba et al., 2010).

Marine Natural Products and Antibacterial Activity

The exploration of marine natural products has led to the identification of bromophenols with significant antibacterial activity. Compounds structurally related to (5-Bromo-3-benzo[b]thienyl)methanol, extracted from marine algae, have shown potent antibacterial properties, underscoring the potential of brominated organics in drug discovery (Xu et al., 2003).

Advances in Polymer Solar Cells

In the field of materials science, derivatives of benzothiophene have been utilized to enhance the efficiency of polymer solar cells. Zhou et al. (2013) demonstrated that methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene-based solar cells led to significant improvements in device performance, indicating the relevance of benzothiophene derivatives in optimizing solar cell technologies (Zhou et al., 2013).

Crystal Structure Analysis

The structural elucidation of bromobenzohydrazides, which share a brominated aromatic core with (5-Bromo-3-benzo[b]thienyl)methanol, has provided insights into the intermolecular interactions and stability of such compounds. Studies by Qu et al. (2008) and Peng et al. (2008) on the crystal structures of related compounds have advanced our understanding of molecular design and the role of halogens in directing crystal packing (Qu et al., 2008), (Peng et al., 2008).

Antioxidant Activity of Marine Algae Extracts

Further emphasizing the importance of brominated compounds, Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These findings suggest that structurally similar compounds, including derivatives of (5-Bromo-3-benzo[b]thienyl)methanol, could serve as valuable natural antioxidants (Li et al., 2011).

Mechanism of Action

The mechanism of action of “(5-Bromo-3-benzo[b]thienyl)methanol” is not specified in the search results. It’s often used in scientific research, ranging from organic synthesis to medicinal chemistry.

properties

IUPAC Name

(5-bromo-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMGJBVLBPXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428727
Record name (5-Bromo-3-benzo[b]thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-3-benzo[b]thienyl)methanol

CAS RN

852180-52-0
Record name (5-Bromo-3-benzo[b]thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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